![molecular formula C16H20N8O B2633448 1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034276-00-9](/img/structure/B2633448.png)
1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first reaction involves the reaction between ethyl carbazate and 3-chloro-2-nitropyridine to produce 3-(ethylcarbamoyl)-2-nitropyridine. This is followed by a nucleophilic substitution reaction to produce the hydrazine intermediate.Molecular Structure Analysis
The density functional theory (DFT) is used to calculate the optimal structure of the title compound using the B3LYP correlation function with the 6-311G(2d,p) basis set . Furthermore, the crystal structure of the title compound is determined by the X-ray diffraction analysis, and its geometric data are very close to the DFT calculated results for the optimized structure .Chemical Reactions Analysis
The compound was synthesized through ring-opening, ring-closing, and substitution reactions . Its structure was characterized by 1H and 13C NMR, FTIR, and MS .Physical And Chemical Properties Analysis
The crystal of the compound has the triclinic space group (Pbar {1}), a = 6.8705 (4) Å, b = 11.1740 (6) Å, c = 12.9491 (8) Å, α = 110.458 (2)°, β = 93.923 (2)°, γ = 105.613 (2)°, V = 882.38 (9) Å 3, C19H19N5OS, MW = 365.45, Z = 2, calculated density ρ cal = 1.375 g/cm 3, μ = 0.202 mm –1 .Aplicaciones Científicas De Investigación
Microwave-Mediated Synthesis
This compound can be synthesized using a microwave-mediated, catalyst-free method . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Antimalarial Drug Development
The compound has potential applications in the development of new and potent antimalarial drugs . It has been investigated by both virtual screening and molecular docking methods using falcipain-2 as a target enzyme .
Treatment of Bacterial Infections
Treatment of Diabetes
The compound could also be used in the development of new drugs for treating diabetes .
Cancer Treatment
This compound has potential applications in the development of new drugs for cancer treatment .
Cardiovascular Disorders
These types of compounds have been utilized in the treatment of cardiovascular disorders .
Type 2 Diabetes
These compounds have also been used in the treatment of type 2 diabetes .
Hyperproliferative Disorders
These types of compounds have been used in the treatment of hyperproliferative disorders .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-2-23-10-7-12(20-23)16(25)17-11-15-19-18-13-5-6-14(21-24(13)15)22-8-3-4-9-22/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBFGSBJFTLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.